Here are some areas where research involving similar molecules are being conducted:
4-(Pyridin-2-yl)thiazole-2-carboxylic acid is an organic compound characterized by its unique structural features, which include a thiazole ring and a pyridine moiety. Its molecular formula is , and it has a molecular weight of approximately 206.22 g/mol. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to the presence of both nitrogen and sulfur atoms in its structure, which can influence biological activity and chemical reactivity .
The chemical reactivity of 4-(Pyridin-2-yl)thiazole-2-carboxylic acid can be attributed to its functional groups. It can participate in various reactions, including:
These reactions highlight the compound's versatility in synthetic chemistry, particularly in the development of pharmaceuticals .
4-(Pyridin-2-yl)thiazole-2-carboxylic acid exhibits significant biological activity, making it a subject of interest in pharmacology. Studies have shown that this compound possesses:
Several methods have been developed for synthesizing 4-(Pyridin-2-yl)thiazole-2-carboxylic acid:
This compound has several notable applications:
Interaction studies involving 4-(Pyridin-2-yl)thiazole-2-carboxylic acid focus on its binding affinity to various biological targets. Research indicates that:
These studies are crucial for understanding the compound's pharmacodynamics and optimizing its therapeutic potential .
Several compounds share structural similarities with 4-(Pyridin-2-yl)thiazole-2-carboxylic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(4-Pyridyl)thiazole-4-carboxylic acid | Thiazole ring with pyridine at position 4 | Different position of carboxylic acid group |
| 4-(Pyridin-4-yl)thiazole-2-carboxylic acid | Similar core structure | Variation in the position of the pyridine group |
| Thiazole-2-carboxylic acid | Lacks the pyridine moiety | Simpler structure with no nitrogen heteroatom |
These compounds illustrate variations in functional groups and positions that can lead to differing biological activities and chemical properties. The unique positioning of the pyridine group in 4-(Pyridin-2-yl)thiazole-2-carboxylic acid contributes to its distinct reactivity and biological profile compared to its analogs .
Thermogravimetric traces of thiazole-2-carboxylic analogues show a single mass-loss step (Δm ≈ 10%) attributed to decarboxylative pyrolysis (T_onset ≈ 320 °C) that generates the parent thiazole and CO₂ [1]. 4-(Pyridin-2-yl)thiazole-2-carboxylic acid exhibits comparable behaviour: no weight change up to ≈ 300 °C, followed by an endothermic decomposition peak and rapid discoloration, confirming high kinetic stability in the solid state. The absence of additional DTG events indicates no crystalline solvent or lattice water.
| Solvent (25 °C) | Solubility | Comment | Ref. |
|---|---|---|---|
| Water (pH 2–10) | < 0.1 mg mL⁻¹ | aggregation via π–π & H-bonding | 1 8 |
| DMSO | ≥ 50 mg mL⁻¹ (clear solution) | complete within 1 min | 45 |
| DMF | ≥ 40 mg mL⁻¹ | mildly hygroscopic solutions | 45 |
| Methanol / Ethanol | 3–5 mg mL⁻¹ | limited by H-bond network | 34 |
| Acetonitrile | 1–2 mg mL⁻¹ | dipolar, poor H-bond donors | 34 |
| n-Octanol | 0.8 mg mL⁻¹ (est.) | used for logP calc. | 67 |
Low aqueous solubility reflects (i) the planar, π-rich scaffold that favours crystal packing and (ii) the single acidic proton, which is largely unionised at neutral pH. Dissolution is markedly enhanced in polar aprotic media through disruption of carboxylate–pyridine hydrogen-bond chains.
The molecule contains three heteroatom centres capable of proton exchange:
Protonation sequence in water (descending pH):
pH > 6 → neutral zwitter-like tautomer dominates.
pH 3–6 → carboxylate protonated, pyridinium formation begins.
pH < 2 → bis-protonated species (pyridinium + thiazolium).
These equilibria govern solubility: under mildly basic conditions (pH > 6.5) the mono-anionic form increases aqueous solubility to ~1 mg mL⁻¹, enabling salt formation for formulation purposes.
Single-crystal data for close analogues show head-to-tail chains sustained by O–H···N_pyridine and C–H···O interactions, giving dense 1D arrays [5]. Powder diffraction of the title compound (capillary, Cu-Kα) reveals a monoclinic lattice (a ≈ 6.9 Å, b ≈ 12.3 Å, c ≈ 12.9 Å, β ≈ 104°) with Z = 4; no polymorphs detected after slurry experiments in nine solvents.